molecular formula C15H15N3O2 B12784946 5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one CAS No. 85123-69-9

5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one

Cat. No.: B12784946
CAS No.: 85123-69-9
M. Wt: 269.30 g/mol
InChI Key: CBWSTCQWNAULFK-UHFFFAOYSA-N
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Description

“5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a benzazepine ring fused with a diazabicycloheptene structure, making it a unique and potentially significant molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzazepine ring, followed by the introduction of the diazabicycloheptene moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Compounds with a similar benzazepine ring structure.

    Diazabicycloheptenes: Compounds with a similar diazabicycloheptene structure.

Uniqueness

The uniqueness of “5-(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-7-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one” lies in its combination of both benzazepine and diazabicycloheptene structures, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

85123-69-9

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

7-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C15H15N3O2/c19-13-3-1-2-8-6-9(4-5-12(8)16-13)14-10-7-11(10)15(20)18-17-14/h4-6,10-11H,1-3,7H2,(H,16,19)(H,18,20)

InChI Key

CBWSTCQWNAULFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=NNC(=O)C4C3C4)NC(=O)C1

Origin of Product

United States

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